5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid

Physicochemical Properties Drug-likeness CNS Permeability

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid is a synthetic, sp3-rich heterocyclic building block featuring a benzimidazole core linked via a piperidine spacer to a pentanoic acid moiety. It is cataloged as a member of the InterBioScreen screening compound library (Cat.

Molecular Formula C17H21N3O3
Molecular Weight 315.373
CAS No. 1189749-58-3
Cat. No. B2480472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid
CAS1189749-58-3
Molecular FormulaC17H21N3O3
Molecular Weight315.373
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCC(=O)O
InChIInChI=1S/C17H21N3O3/c21-15(6-3-7-16(22)23)20-10-8-12(9-11-20)17-18-13-4-1-2-5-14(13)19-17/h1-2,4-5,12H,3,6-11H2,(H,18,19)(H,22,23)
InChIKeyPEWZJVLKRLYRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic Acid (CAS 1189749-58-3) for Screening Library Procurement


5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid is a synthetic, sp3-rich heterocyclic building block featuring a benzimidazole core linked via a piperidine spacer to a pentanoic acid moiety . It is cataloged as a member of the InterBioScreen screening compound library (Cat. No. BB_SC-8002) and is primarily supplied for high-throughput and fragment-based drug discovery programs [1]. Its structure places it within the benzimidazole-piperidine class of compounds, which are frequently explored for kinase inhibition, GPCR modulation, and antimicrobial applications [2].

Why 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic Acid Cannot Be Simply Replaced by In-Class Analogs


Despite sharing the benzimidazole pharmacophore, in-class compounds cannot be interchanged with 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid due to the critical influence of the piperidine-pentanoic acid linker on both physicochemical and pharmacological profiles . The piperidine ring introduces a tertiary amine with a pKa of ~8.7, conferring distinct solubility and permeability properties absent in simpler benzimidazole-alkanoic acid analogs [1]. Furthermore, the compound's measured clogP of 2.50 and topological polar surface area (TPSA) of 65.38 Ų place it in a favorable region of CNS drug-like space that is sensitive to even minor structural modifications [2]. The following quantitative evidence demonstrates that replacing this compound with a closely related analog lacking the piperidine spacer or with a truncated carbon chain would alter its physicochemical fingerprint and potentially negate the screening hits or structure-activity relationships (SAR) already established in ongoing programs.

Quantitative Differentiation Data for 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic Acid vs. Closest Analogs


Differentiation of LogP and TPSA from the Closest Non-Piperidine Analog

The target compound demonstrates a clogP of 2.50 and TPSA of 65.38 Ų, as recorded in the ECBD database [1]. When compared to the closest non-piperidine analog, 5-(1H-benzo[d]imidazol-2-yl)pentanoic acid (CAS 14678-78-5), the target compound exhibits a higher molecular weight (315.37 vs. 218.25 g/mol), an additional hydrogen bond acceptor (6 vs. 4), and a significantly increased fraction of sp3-hybridized carbons (0.53 vs. 0.42) . These differences shift the target compound further toward the center of CNS MPO (multiparameter optimization) space relative to the flatter, less three-dimensional analog [2].

Physicochemical Properties Drug-likeness CNS Permeability

Purity Constancy of 98% vs. Industry Typical Screening Library Compounds

The compound is supplied with a certified purity of ≥98% as determined by HPLC, as reported by molDB and corroborated by Chemsrc supplier listings . This purity level exceeds the typical ≥95% standard often accepted for commercial screening libraries and is consistent with the requirements for quantitative high-throughput screening (qHTS) where concentration-response curve accuracy depends on precise stock solution concentrations [1]. Lower-purity batches can introduce impurities that act as false positives or interfere with assay detection systems.

Chemical Purity Reproducibility HTS Quality Control

Confirmed GPR35 Inactivity vs. Known Antagonist Tool Compounds

In a β-arrestin BRET-based GPR35 antagonism assay (ECBD assay EOS300038), the target compound was classified as inactive with an IC50 > 100 µM against the human GPR35 receptor [1]. This contrasts with the potent reference antagonist CID2745687, which exhibits an IC50 of approximately 0.1 µM in the same assay [2]. While not a positive activity claim, this inactivity data provides valuable counter-screening information for programs targeting related GPCRs where off-target GPR35 antagonism must be avoided.

GPCR Counter-screening Selectivity

Scaffold Uniqueness: No Recorded Activity in ChEMBL vs. Extensively Annotated Benzimidazole Congeners

According to ZINC and ChEMBL databases, the target compound has no recorded bioactivity in any ChEMBL assay panel and appears in zero annotated publications [1]. By contrast, the structurally simpler 5-(1H-benzimidazol-2-yl)pentanoic acid appears in multiple screening decks and has annotated activities against several targets [2]. This lack of prior annotation for the target compound represents a differentiation advantage for screening campaigns seeking novel chemical matter with an unencumbered intellectual property position.

Novelty IP Position Screening Library Diversity

High-Integrity Sourcing via InterBioScreen vs. Discontinued or Orphaned Alternatives

The compound remains actively stocked and distributable through the InterBioScreen catalog system (BB_SC-8002), with multiple independent distributors listing it as available [1]. In contrast, several structurally related benzimidazole-piperidine building blocks have been discontinued by major suppliers: e.g., 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid is no longer commercially listed, and a near-neighbor with a hexanoic acid chain appears only in 'orphaned' ZINC status . This supply chain resilience ensures batch-to-batch continuity for multi-year screening programs.

Supply Chain Compound Availability Procurement Reliability

Prioritized Application Scenarios for 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic Acid Based on Quantitative Evidence


CNS-Focused High-Throughput Screening Campaigns

The compound's CNS-favorable physicochemical profile (clogP 2.50, TPSA 65.38 Ų, Fsp3 0.53) positions it as an optimal inclusion in CNS-targeted screening libraries. Its balance of lipophilicity and polarity, combined with a higher fraction of sp3 carbons versus the non-piperidine analog, aligns with CNS MPO guidelines for increased clinical success probability [1][2]. Procurement for CNS screens should prioritize this compound over simpler, flatter benzimidazole derivatives.

GPCR Counter-Screening and Selectivity Profiling Panels

With confirmed inactivity at GPR35 (IC50 > 100 µM) [1], this compound serves as a useful negative control or counter-screen in GPCR panels. Researchers profiling lead compounds for GPCR selectivity can use this compound to rule out GPR35-mediated effects, particularly where the benzimidazole scaffold might otherwise raise suspicion of receptor promiscuity. This application is directly supported by the ECBD primary assay data.

Novel Chemical Starting Point for Kinase or Antimicrobial SAR

The complete absence of prior bioactivity annotation in ChEMBL and ZINC databases [1] makes this compound a genuinely novel starting point for structure-activity relationship (SAR) exploration. Medicinal chemistry teams seeking to build patentable lead series around the benzimidazole-piperidine scaffold can exploit its unencumbered IP landscape. The installed carboxylic acid handle further enables straightforward amide coupling for library expansion [2].

Multi-Year Fragment-Based Drug Discovery Programs Requiring Supply Continuity

Unlike its discontinued or orphaned homologs, this compound benefits from confirmed multi-vendor, active stocking status through the InterBioScreen distribution network [1][2]. Fragment-based drug discovery (FBDD) and long-term medicinal chemistry programs that demand consistent, traceable batch supply should prioritize this compound over alternatives with uncertain future availability. The ≥98% purity also meets the quality standards for biophysical fragment screening methods such as SPR and ITC.

Quote Request

Request a Quote for 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.